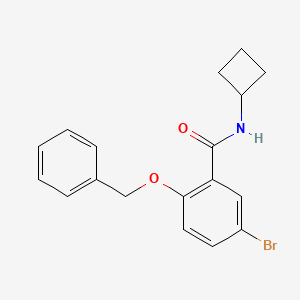
1-Fluoro-2-isobutoxy-3-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-isobutoxy-3-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a fluoro group, an isobutoxy group, and a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Fluoro-2-isobutoxy-3-vinylbenzene can be synthesized through a multi-step process involving the introduction of the fluoro, isobutoxy, and vinyl groups onto the benzene ring. One common method involves the following steps:
Fluorination: Introduction of the fluoro group onto the benzene ring using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Isobutoxylation: Introduction of the isobutoxy group through a nucleophilic substitution reaction using isobutyl alcohol and a suitable leaving group.
Vinylation: Introduction of the vinyl group via a Heck reaction, where a vinyl halide reacts with the benzene ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Fluoro-2-isobutoxy-3-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogenation, nitration, and sulfonation.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: Nitric acid and sulfuric acid mixture.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Halogenated Derivatives: Products with additional halogen atoms on the benzene ring.
Nitro Derivatives: Products with nitro groups attached to the benzene ring.
Oxidized Products: Quinones or other oxidized forms of the compound.
Reduced Products: Compounds with reduced vinyl groups or other functional groups.
Applications De Recherche Scientifique
1-Fluoro-2-isobutoxy-3-vinylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Fluoro-2-isobutoxy-3-vinylbenzene involves its interaction with molecular targets through various pathways:
Electrophilic Interactions: The fluoro group can participate in electrophilic interactions with nucleophiles.
Nucleophilic Substitution: The isobutoxy group can undergo nucleophilic substitution reactions.
Radical Reactions: The vinyl group can participate in radical reactions, leading to polymerization or other radical-mediated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-2-methoxy-3-vinylbenzene: Similar structure with a methoxy group instead of an isobutoxy group.
1-Fluoro-2-ethoxy-3-vinylbenzene: Similar structure with an ethoxy group instead of an isobutoxy group.
1-Fluoro-2-propoxy-3-vinylbenzene: Similar structure with a propoxy group instead of an isobutoxy group.
Uniqueness
1-Fluoro-2-isobutoxy-3-vinylbenzene is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted derivatives
Propriétés
IUPAC Name |
1-ethenyl-3-fluoro-2-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-4-10-6-5-7-11(13)12(10)14-8-9(2)3/h4-7,9H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPHPQNZCQGGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1F)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














